molecular formula C5H9NO3 B13344484 2-Amino-4-oxopentanoate CAS No. 772325-69-6

2-Amino-4-oxopentanoate

Cat. No.: B13344484
CAS No.: 772325-69-6
M. Wt: 131.13 g/mol
InChI Key: QUCHWTCTBHQQDU-SCSAIBSYSA-N
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Description

®-2-amino-4-oxopentanoic acid, also known as ®-glutamic acid, is a chiral amino acid that plays a crucial role in various biochemical processes. It is an important intermediate in the synthesis of proteins and is involved in the metabolism of nitrogen in living organisms. This compound is also a key player in the central nervous system, acting as a neurotransmitter.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-4-oxopentanoic acid can be achieved through several methods. One common approach is the enzymatic conversion of levulinic acid using engineered glutamate dehydrogenase from Escherichia coli. This method involves the use of ammonia as the amino donor and results in high enantiomeric excess .

Industrial Production Methods: Industrial production of ®-2-amino-4-oxopentanoic acid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth.

Chemical Reactions Analysis

Types of Reactions: ®-2-amino-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted amino acids.

Scientific Research Applications

®-2-amino-4-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Plays a role in the study of metabolic pathways and enzyme functions.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a neurotransmitter modulator.

    Industry: Used in the production of biodegradable plastics and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-amino-4-oxopentanoic acid involves its interaction with specific receptors and enzymes in the body. It acts as an agonist at glutamate receptors in the central nervous system, leading to the activation of various signaling pathways. These pathways are involved in processes such as synaptic transmission, learning, and memory.

Comparison with Similar Compounds

    (S)-2-amino-4-oxopentanoic acid: The enantiomer of ®-2-amino-4-oxopentanoic acid, which has different biological activities.

    2-amino-3-oxobutanoic acid: A structurally similar compound with different functional groups.

Uniqueness: ®-2-amino-4-oxopentanoic acid is unique due to its specific chiral configuration, which determines its interaction with biological molecules and its role in various biochemical processes. Its ability to act as a neurotransmitter and its involvement in nitrogen metabolism further distinguish it from other similar compounds.

Properties

CAS No.

772325-69-6

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(2R)-2-amino-4-oxopentanoic acid

InChI

InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1

InChI Key

QUCHWTCTBHQQDU-SCSAIBSYSA-N

Isomeric SMILES

CC(=O)C[C@H](C(=O)O)N

Canonical SMILES

CC(=O)CC(C(=O)O)N

Origin of Product

United States

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